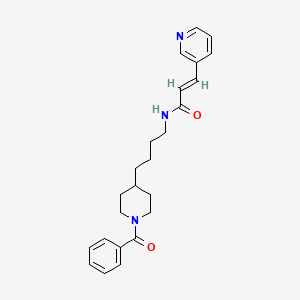

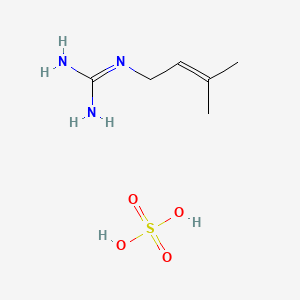

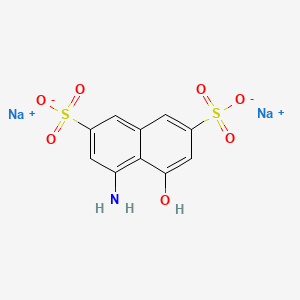

![molecular formula C17H25N3 B1663410 3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 327093-42-5](/img/structure/B1663410.png)

3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Vue d'ensemble

Description

Triazoloazepines are a class of heterocyclic compounds that consist of a triazole ring fused with an azepine ring . They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .

Synthesis Analysis

The synthesis of similar compounds, such as 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines, involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .

Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as Fourier transform infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .

Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the formation of substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines through the nitrosation of 1-hydrazino-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. Typically, these properties are studied using a variety of techniques, including spectroscopic and electrochemical methods .

Applications De Recherche Scientifique

Comprehensive Analysis of MERCK-544 Applications

Anticonvulsant Activity: MERCK-544, as part of the triazoloazepine family, has been studied for its potential anticonvulsant properties. Research indicates that derivatives of this compound class can be synthesized and tested for their effectiveness in seizure prevention and control, utilizing tests such as the MES test and scPTZ .

Antibacterial Activity: Studies have explored the antibacterial potential of triazoloazepine derivatives, including MERCK-544. These compounds have been evaluated against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined through microbroth dilution methods .

Kinase Inhibition: The inhibition of kinases such as c-Met/VEGFR-2 is a significant area of research for cancer treatment. MERCK-544 derivatives have been designed and synthesized to test their inhibitory activity against these kinases, which play a role in cell proliferation and tumor growth .

Neurotoxicity Assessment: In addition to anticonvulsant testing, the neurotoxic effects of triazoloazepine derivatives are assessed using methods like the rotarod test to ensure safety and tolerability for potential therapeutic use .

Pharmacological Synthesis: The synthesis of triazole derivatives, including MERCK-544, is a critical aspect of pharmacological research. The process involves various techniques such as NMR spectroscopy, MS, and elemental analysis to characterize and optimize these compounds for medical applications .

Medicinal Chemistry: The medicinal facets of 1,2,4-triazoloazepine compounds are under continuous exploration. MERCK-544’s structure allows for modifications that can lead to new synthetic methods and medicinal applications, expanding its potential use in various therapeutic areas .

Safety And Hazards

Orientations Futures

Given the wide range of biological activities exhibited by triazoloazepines, there is significant interest in the development of new derivatives of these compounds for potential therapeutic applications . Future research will likely focus on the synthesis of novel triazoloazepines with improved potency and selectivity for specific biological targets.

Propriétés

IUPAC Name |

3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTQRHWULYJKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394475 | |

| Record name | MERCK-544 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

CAS RN |

327093-42-5 | |

| Record name | MERCK-544 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

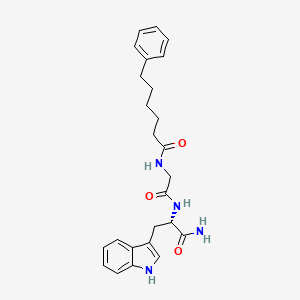

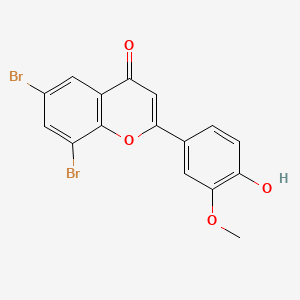

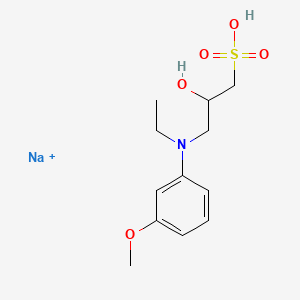

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)